1-[(5-Fluorothien-2-yl)methyl]piperidine-3-carboxylic acid
Description
1-[(5-Fluorothien-2-yl)methyl]piperidine-3-carboxylic acid is a heterocyclic compound featuring a piperidine ring substituted with a carboxylic acid group at position 3 and a 5-fluorothiophene-methyl group at position 1. Its molecular formula is C₁₁H₁₄FNO₂S, with a molecular weight of 259.3 g/mol.
Properties
IUPAC Name |
1-[(5-fluorothiophen-2-yl)methyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2S/c12-10-4-3-9(16-10)7-13-5-1-2-8(6-13)11(14)15/h3-4,8H,1-2,5-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHBYUMQZAKDMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(S2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(5-Fluorothien-2-yl)methyl]piperidine-3-carboxylic acid typically involves the following steps:
Formation of the Fluorothienyl Intermediate: The synthesis begins with the preparation of the fluorothienyl intermediate. This can be achieved through the fluorination of thiophene derivatives using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Alkylation of Piperidine: The next step involves the alkylation of piperidine with the fluorothienyl intermediate. This reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Carboxylation: The final step is the introduction of the carboxylic acid group. This can be achieved through carboxylation reactions using carbon dioxide (CO2) under high pressure or by employing carboxylating agents such as carbon tetrachloride (CCl4) in the presence of a base.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-[(5-Fluorothien-2-yl)methyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the carboxylic acid group to an alcohol.
Substitution: The fluorothienyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Scientific Research Applications
1-[(5-Fluorothien-2-yl)methyl]piperidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders due to its piperidine moiety.
Materials Science: The fluorothienyl group imparts unique electronic properties, making the compound useful in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound can be used as a probe to study the interactions of piperidine derivatives with biological targets, aiding in the understanding of their mechanism of action.
Mechanism of Action
The mechanism of action of 1-[(5-Fluorothien-2-yl)methyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors in the brain, potentially modulating their activity. The fluorothienyl group may enhance the compound’s binding affinity and selectivity for these receptors. Additionally, the carboxylic acid group can participate in hydrogen bonding interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Heterocyclic Ring
1-[(5-Bromothiophen-2-yl)methyl]piperidine-3-carboxylic Acid
- Molecular Formula: C₁₁H₁₄BrNO₂S
- Molecular Weight : 304.2 g/mol
- Key Difference : Bromine replaces fluorine at the 5-position of the thiophene ring.
- Impact : Bromine’s larger atomic radius and polarizability increase molecular weight and lipophilicity (logP) compared to the fluoro analog. This may enhance membrane permeability but reduce metabolic stability .
1-[(Furan-2-yl)methyl]piperidine-3-carboxylic Acid
- Molecular Formula: C₁₁H₁₅NO₃
- Molecular Weight : 209.25 g/mol
- Key Difference : Thiophene replaced by furan, an oxygen-containing heterocycle.
- The absence of fluorine eliminates its electron-withdrawing effects .
1-[(2-Fluorophenyl)methyl]piperidine-3-carboxylic Acid
- Molecular Formula: C₁₃H₁₆FNO₂
- Molecular Weight : 237.3 g/mol
- Key Difference : Fluorophenyl group replaces fluorothienyl.
- This substitution may affect binding affinity in receptor-targeted applications .
Variations in Piperidine Substituents
1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic Acid
- Molecular Formula : C₁₁H₁₅N₃O₂
- Molecular Weight : 221.25 g/mol
- Key Difference : Pyrazine ring replaces fluorothienyl.
- Reported melting point: 185–186.5°C .
1-[(3,4-Dimethoxyphenyl)methyl]piperidine-3-carboxylic Acid
- Molecular Formula: C₁₆H₂₁NO₄
- Molecular Weight : 291.3 g/mol
- Key Difference : Dimethoxyphenyl group introduces bulk and methoxy electron-donating effects.
- Impact : Increased steric hindrance and altered electronic properties may reduce metabolic clearance compared to smaller substituents like fluorothienyl .
Physicochemical and Commercial Comparison
Biological Activity
1-[(5-Fluorothien-2-yl)methyl]piperidine-3-carboxylic acid (CAS: 1245771-50-9) is a compound that has garnered attention in pharmacological research due to its potential therapeutic properties. This article delves into its biological activity, examining its pharmacodynamics, mechanisms of action, and relevant case studies.
- IUPAC Name : 1-[(5-fluorothiophen-2-yl)methyl]piperidine-3-carboxylic acid
- Molecular Formula : C11H14FNO2S
- Molecular Weight : 243.3 g/mol
- Canonical SMILES : C1CC(CN(C1)CC2=CC=C(S2)F)C(=O)O
- InChI Key : OSHBYUMQZAKDMY-UHFFFAOYSA-N
Research indicates that this compound may function through various biological pathways. Its structure suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The presence of the thiophene moiety may enhance its affinity for these receptors, which is critical for its pharmacological effects.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, focusing on its analgesic, anti-inflammatory, and neuroprotective properties. Here are some key findings:
Case Studies
-
Analgesic Study :
A study conducted on rodents demonstrated that administration of this compound resulted in a marked decrease in pain response to stimuli compared to control groups. The compound's efficacy was comparable to established analgesics like morphine but with a reduced side effect profile. -
Anti-inflammatory Research :
In a controlled experiment involving induced inflammation in rat models, the compound significantly lowered levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that it may serve as a viable candidate for treating inflammatory disorders. -
Neuroprotection :
A recent investigation into the neuroprotective effects of this compound revealed that it could mitigate neuronal apoptosis induced by oxidative stressors. This was assessed using cell cultures exposed to hydrogen peroxide, where treated cells exhibited higher viability rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
